Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Medicinal Chemistry Computational Chemistry Scaffold Design

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-28-3, molecular formula C₁₇H₁₆N₂OS₂, MW 328.45 g·mol⁻¹) is a heterocyclic small molecule comprising a benzothiazole carbonyl core linked to a 4-(thiophen-3-yl)piperidine moiety. Its calculated logP (XLogP3-AA) is 4.1, topological polar surface area (TPSA) is 89.7 Ų, and it contains 2 rotatable bonds, 0 H-bond donors, and 4 H-bond acceptors.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 1396746-28-3
Cat. No. B2854912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS1396746-28-3
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
InChIKeyPUIGHUUXGVPMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone – Structural Identity, Physicochemical Baseline, and Procurement Profile


Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-28-3, molecular formula C₁₇H₁₆N₂OS₂, MW 328.45 g·mol⁻¹) [1] is a heterocyclic small molecule comprising a benzothiazole carbonyl core linked to a 4-(thiophen-3-yl)piperidine moiety. Its calculated logP (XLogP3-AA) is 4.1, topological polar surface area (TPSA) is 89.7 Ų, and it contains 2 rotatable bonds, 0 H-bond donors, and 4 H-bond acceptors [1]. The compound is commercially available as a research-grade screening compound (Life Chemicals catalog F6184-0493) in quantities from 1 mg to 4 mg [2]. It belongs to the benzothiazole-piperidine hybrid class, a scaffold extensively explored for kinase inhibition, nuclear receptor modulation, and insecticidal activity [3][4].

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone Procurement: Why In-Class Analogs Are Not Drop-In Replacements


The benzothiazole-piperidine scaffold is not a monolithic pharmacophore. Substitution at the piperidine 4-position critically modulates both conformational preference and target engagement. The thiophen-3-yl (3-thienyl) orientation in this compound, versus the more common thiophen-2-yl (2-thienyl) isomer, redistributes the sulfur heteroatom’s electronic influence across the aromatic ring, altering dipole moment and π-stacking geometry [1]. In the structurally characterized benzothiazole-piperidine PPARδ agonist series, even subtle R-group changes (e.g., methyl positional isomerism on a phenyl ring) produced >10-fold differences in receptor binding affinity and >100-fold selectivity shifts [2]. Published mosquitocidal screening of 24 benzothiazole-piperidine analogs further confirmed that minor substituent variation (H, Cl, CH₃, and methyl position) changed larvicidal LC₅₀ from >1 mg/μL to 0.034 mg/μL, a ≥30-fold potency window [3]. Consequently, substituting the target compound with a benzothiazole-piperidine analog lacking the precise thiophen-3-yl topology risks undermining the specific molecular recognition required for the intended assay or lead optimization trajectory.

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone – Quantitative Differentiation Evidence Guide for Scientific Procurement


Thiophen-3-yl vs. Thiophen-2-yl Positional Isomerism: Computed Electronic and Conformational Differentiation

The thiophene ring attachment at the 3-position (thiophen-3-yl) places the sulfur atom at a meta relationship to the piperidine linkage, whereas the 2-position isomer (thiophen-2-yl, CAS 478077-38-2) places it ortho. This difference alters the computed electrostatic potential surface and dipole vector orientation [1]. In benzothiazole-piperidine PPARδ agonist series, a single methyl group positional shift (4-methyl vs. 3-methyl on the terminal phenyl ring) changed receptor binding affinity by ≥10-fold and selectivity by >100-fold, demonstrating that positional isomerism in the terminal aromatic substituent is a dominant determinant of target engagement in this scaffold class [2]. The thiophen-3-yl orientation presents a distinct trajectory angle for the sulfur lone pair and a different π-cloud projection compared to thiophen-2-yl, which can be decisive for hydrogen-bond acceptor positioning and sulfur–π interactions in a binding pocket [1].

Medicinal Chemistry Computational Chemistry Scaffold Design

Thiophen-3-yl vs. Phenyl: Heteroaromatic Contribution to π-Stacking and Sulfur-Mediated Interactions

Replacing the thiophen-3-yl group with a phenyl ring yields benzothiazol-2-yl(4-phenylpiperidin-1-yl)methanone (a common comparator scaffold). The thiophene ring introduces a sulfur atom capable of participating in sulfur–π interactions, chalcogen bonding, and distinct quadrupole moment characteristics not accessible to phenyl [1]. In benzothiazole-piperazine derivatives studied as antimycobacterial agents, the replacement of phenyl with heteroaryl groups altered minimum inhibitory concentration (MIC) values by ≥4-fold against Mycobacterium tuberculosis H37Rv, attributed to enhanced π-stacking with the target enzyme's aromatic residues [2]. The thiophene sulfur also serves as a potential metabolic soft spot, which in the context of lead optimization provides a tunable handle that a phenyl ring lacks—enabling deliberate modulation of metabolic stability without altering the core benzothiazole pharmacophore [1].

Kinase Inhibition Nuclear Receptor Modulation Fragment-Based Drug Discovery

Computed ADME-Like Property Differentiation: Benchmarking Against the Benzothiazole-Piperidine Chemical Space

The target compound occupies a specific region of property space within the benzothiazole-piperidine class. Its molecular weight (328.45 Da) falls within the central 25–75th percentile range for this scaffold class (approximately 260–450 Da based on PubChem substructure analysis), its XLogP3 of 4.1 places it near the upper median of CNS-accessible chemical space, and its TPSA of 89.7 Ų is below the 140 Ų threshold commonly associated with oral bioavailability but above 60 Ų, suggesting moderate cell permeability [1]. These parameters position it for CNS-penetrant lead programs, distinguishing it from higher-MW or higher-TPSA benzothiazole-piperidine derivatives that include oxadiazole or sulfonamide extensions (e.g., CAS 478077-38-2 with identical MW but different spatial property profile; or benzothiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone with elevated TPSA due to the oxadiazole linker) [1]. The 2 rotatable bonds and 0 H-bond donors further provide conformational rigidity that is favorable for target selectivity, compared to more flexible analogs with extended linkers [1].

Drug-Likeness ADME Prediction Chemical Library Design

Class-Level Mosquitocidal Activity SAR: Benzothiazole-Piperidine LC₅₀ Variability Confirming Substituent-Dependent Potency

Although the target compound itself was not among the 24 benzothiazole-piperidine derivatives tested by Sever et al. (2019), the study provides direct quantitative evidence that minor structural modifications in this scaffold class produce large potency differences. The most active larvicidal compound (compound 11, R=CH₃, R′=2,6-dimethyl) achieved an LC₅₀ of 0.034 mg/μL (107.3 μM) against 1st instar Aedes aegypti larvae, whereas the least active member of the series showed LC₅₀ >1 mg/μL—a >29-fold potency range [1]. This substructure-dependent potency gradient demonstrates that the specific combination of substituents—here thiophen-3-yl at the piperidine 4-position—cannot be assumed functionally equivalent to any other benzothiazole-piperidine derivative without experimental confirmation. Notably, compounds 6 and 10 also exhibited >80% adulticidal activity at 5 mg/mosquito in initial screening, further illustrating the narrow structural window for dual larvicidal-adulticidal efficacy [1].

Vector Control Insecticide Discovery Larvicidal Screening

Benzothiazole-Piperidine Scaffold as NF-κB Pathway Modulator: Class-Level Anti-Inflammatory Potential

Piperidinyl-thiazole and piperidinyl-benzothiazole scaffolds have been identified as inhibitors of NF-κB signaling, a master regulator of inflammation and cancer progression [1]. The compound NI241, a piperidinyl-thiazole derivative, was discovered through a chemical library screen and demonstrated potent NF-κB reporter gene inhibition in A549 cells [1]. A structurally optimized analog, V1810 (MW 565.68 g/mol), showed selective cytotoxicity against multiple myeloma cells and progressed to in vivo pharmacokinetic evaluation in NMRI mice [1]. The target compound, with its benzothiazole (rather than thiazole) core and thiophen-3-yl substituent, represents a structurally distinct entry point into this pharmacophore class. The benzothiazole core offers an expanded π-system relative to the thiazole core in the Leban et al. (2007) series, which may enhance DNA intercalation or protein-binding surface complementarity—a hypothesis that can only be tested with the compound in hand [1].

NF-κB Inhibition Inflammation Cancer Biology

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone – Evidence-Anchored Application Scenarios for Research Procurement


CNS-Targeted Kinase or Nuclear Receptor Lead Optimization Campaigns

With a computed XLogP3 of 4.1, TPSA of 89.7 Ų, and zero H-bond donors, this compound is well-positioned within the CNS drug-like property envelope [1]. The benzothiazole-piperidine scaffold has demonstrated nanomolar binding affinity and >800-fold selectivity for the CCR3 receptor over CCR1, as well as potent PPARδ agonism in structurally related series [2]. The thiophen-3-yl substituent introduces sulfur-mediated interactions (sulfur–π, chalcogen bonding) that are absent in phenyl-substituted analogs, offering a differentiated vector for optimizing target selectivity [1]. The compound is suited as a starting hit or fragment for medicinal chemistry optimization of CNS-penetrant kinase inhibitors or nuclear receptor modulators. Researchers should confirm CNS MPO desirability scores and experimentally validate permeability (e.g., PAMPA-BBB or MDCK-MDR1 assay) before committing to in vivo studies.

Insecticide Discovery: Mosquitocidal Screening Against Aedes aegypti

The benzothiazole-piperidine scaffold has validated larvicidal and adulticidal activity against Aedes aegypti, the vector for dengue, Zika, chikungunya, and yellow fever [3]. Within a series of 24 closely related derivatives, LC₅₀ values ranged from 0.034 mg/μL to >1 mg/μL against 1st instar larvae—a >29-fold potency window driven by minor substituent variation [3]. The target compound introduces a thiophen-3-yl group not represented in the published series, representing a new region of the scaffold's SAR landscape. Screening this compound against Ae. aegypti larvae and adults using the protocols described by Sever et al. (2019) could yield a structurally novel hit with differentiated resistance profile, and docking against the AeSCP2 sterol carrier protein (PDB available) would provide mechanistic insight [3].

NF-κB Pathway Inhibitor Profiling and Anti-Inflammatory Lead Generation

Piperidinyl-thiazole and benzothiazole chemotypes have demonstrated NF-κB pathway inhibition in A549 reporter gene assays, with lead compound V1810 progressing to in vivo pharmacokinetic characterization in mice [4]. The target compound's benzothiazole core provides an expanded aromatic system relative to the thiazole-based inhibitors from the Leban et al. (2007) series, which may enhance DNA intercalation or protein surface complementarity at the NF-κB–DNA interface [4]. Procurement of this compound enables side-by-side comparison with thiazole-core NF-κB inhibitors in a reporter gene assay (secreted alkaline phosphatase, stably transfected A549 cells under NF-κB-specific promoter control), followed by selectivity profiling against NF-κB-independent cytotoxicity in a panel of cancer cell lines [4].

Chemical Biology Tool Compound for Sulfur-Mediated Protein–Ligand Interaction Studies

The thiophene sulfur atom in the 3-position presents a defined chalcogen-bond donor/acceptor geometry that is absent in phenyl-substituted benzothiazole-piperidine analogs [1]. Sulfur-mediated non-covalent interactions (sulfur–π, chalcogen bonding, and S···H–C hydrogen bonds) are increasingly recognized as important contributors to ligand–protein binding affinity and selectivity, yet remain underexploited in rational drug design [1]. The target compound's combination of a benzothiazole (S and N heteroatoms) and thiophene (S heteroatom) in a compact, rigid scaffold (only 2 rotatable bonds) makes it an ideal probe molecule for crystallographic or NMR-based studies of sulfur-mediated molecular recognition. Co-crystallization with target proteins (e.g., kinases, nuclear receptors, or sterol carrier proteins) would provide high-resolution structural data on sulfur–π and chalcogen bonding geometries, informing computational models for sulfur-centric pharmacophore design [1][3].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.